molecular formula C25H26N2O5S B2941861 2-(4-methoxyphenoxy)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide CAS No. 1005300-35-5

2-(4-methoxyphenoxy)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide

Cat. No.: B2941861
CAS No.: 1005300-35-5
M. Wt: 466.55
InChI Key: VBMREXOKSXEGJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₂₂H₂₄N₂O₄ Molecular Weight: 380.44 g/mol This compound features a tetrahydroquinoline core substituted at the 1-position with a 4-methylbenzenesulfonyl group and at the 6-position with a 2-(4-methoxyphenoxy)acetamide moiety. The sulfonyl group enhances metabolic stability, while the methoxyphenoxy chain may influence lipophilicity and receptor binding .

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5S/c1-18-5-12-23(13-6-18)33(29,30)27-15-3-4-19-16-20(7-14-24(19)27)26-25(28)17-32-22-10-8-21(31-2)9-11-22/h5-14,16H,3-4,15,17H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMREXOKSXEGJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)COC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 2-(4-methoxyphenoxy)ethylamine and 1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline. These intermediates are then reacted under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include controlling the temperature, pressure, and the use of catalysts to facilitate the reaction. The exact methods can vary depending on the scale of production and the desired properties of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenoxy)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.

    Substitution: This reaction can involve the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce compounds with additional hydroxyl or carbonyl groups, while reduction reactions may yield more saturated compounds.

Scientific Research Applications

2-(4-Methoxyphenoxy)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe to study various biological processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it often involves binding to proteins or enzymes and modulating their activity. This can lead to changes in cellular processes and ultimately result in the desired biological or chemical effect.

Comparison with Similar Compounds

Key Compounds:

N-Benzyl-2-{1-[(3,4-Dimethoxyphenyl)Methyl]-6-Acetamido-1,2,3,4-Tetrahydroisoquinolin-2-yl}Acetamide (28a) Substituent: Acetamide group at the 6-position. Synthesis: Reacted with acetic anhydride in DMSO, yielding 28a after purification . Key Data: ¹H NMR confirmed aromatic protons at δ 6.75–7.30 ppm and acetamide resonance at δ 2.05 ppm.

N-{2-[(Benzylcarbamoyl)Methyl]-1-[(3,4-Dimethoxyphenyl)Methyl]-1,2,3,4-Tetrahydroisoquinolin-6-yl}Benzamide (28c) Substituent: Benzamide group at the 6-position. Synthesis: Used benzoyl chloride instead of acetic anhydride . Key Data: Mass spectrometry showed M+H⁺ at m/z 623.3, indicating higher molecular weight compared to the target compound.

Target Compound (G502-0090) Substituent: 2-(4-Methoxyphenoxy)acetamide at the 6-position.

Table 1: Substituent Comparison at the 6-Position

Compound 6-Substituent Molecular Weight Key Spectral Data (¹H NMR)
28a Acetamide 507.6 g/mol δ 2.05 (s, 3H, CH₃CO)
28c Benzamide 623.3 g/mol δ 7.45–7.85 (m, 5H, Ar-H)
Target Compound (G502) 2-(4-Methoxyphenoxy)Acetamide 380.44 g/mol Not reported in evidence

Sulfonyl and Sulfonamide-Containing Analogs

N-(4-Chloro-2-Nitrophenyl)-N-(Methylsulfonyl)Acetamide Structure: Combines a sulfonyl group with an acetamide chain. Key Data: X-ray crystallography revealed intermolecular H-bonding (C9–H9B⋯O3) and π-stacking interactions, critical for crystal packing . Comparison: Unlike the target compound, this analog lacks the tetrahydroquinoline core but shares sulfonamide functionality, which is associated with enhanced stability .

Goxalapladib (CAS-412950-27-7) Structure: Contains a trifluoromethyl biphenyl and piperidinyl-sulfonamide groups. Application: Used in atherosclerosis treatment; the sulfonamide moiety contributes to receptor binding . Distinction: The target compound’s tetrahydroquinoline core may offer different pharmacokinetic profiles compared to Goxalapladib’s naphthyridine scaffold .

Table 2: Sulfonyl/Sulfonamide-Containing Compounds

Compound Core Structure Functional Groups Biological Application
Target Compound (G502) Tetrahydroquinoline 4-Methylbenzenesulfonyl, Methoxyphenoxy Not reported
N-(4-Chloro-2-Nitrophenyl)-N-(Methylsulfonyl)Acetamide Benzene Methylsulfonyl, Acetamide Synthetic intermediate
Goxalapladib Naphthyridine Trifluoromethyl biphenyl, Piperidinyl Atherosclerosis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.